Docosahexaenoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Docosahexaensäure kann aus Alpha-Linolensäure biosynthetisiert oder kommerziell aus Mikroalgen hergestellt werden . Der synthetische Weg beinhaltet die Extraktion von Docosahexaensäure aus Fischöl oder Mikroalgen, gefolgt von Reinigungsprozessen, um die gewünschte Verbindung zu erhalten . Industrielle Produktionsmethoden beinhalten typischerweise die Kultivierung von Mikroalgen in kontrollierten Umgebungen, gefolgt von der Extraktion und Reinigung von Docosahexaensäure .

Analyse Chemischer Reaktionen

Docosahexaensäure durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Epoxidierung . Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Cytochrom-P450-Enzyme, die die Epoxidierung von Docosahexaensäure zur Bildung von 19,20-Epoxydocosapentaensäure katalysieren . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Epoxy-Metaboliten, von denen berichtet wird, dass sie eine Antitumoraktivität vermitteln, indem sie die Angiogenese, das Tumorwachstum und die Metastasierung hemmen .

Wissenschaftliche Forschungsanwendungen

Nutritional and Developmental Applications

DHA is essential for fetal development, particularly for neural and retinal growth. Its importance extends to various life stages, influencing cognitive performance and eye health in adults and the elderly.

- Fetal Development : Adequate DHA intake during pregnancy is linked to improved gestational length and cognitive outcomes in infants .

- Cognitive Function : DHA supplementation has shown potential benefits in enhancing cognitive function in healthy young adults and reducing age-related cognitive decline .

Cardiovascular Health

DHA contributes to cardiovascular health by modulating lipid profiles and reducing inflammation.

- Bioavailability Enhancements : Delivery systems such as microemulsions have been developed to improve DHA's bioavailability, leading to significant increases in heart lipid levels .

- Anti-inflammatory Effects : DHA has been shown to decrease pro-inflammatory cytokines like TNF-α and IL-1β, which are associated with cardiovascular diseases .

Anti-Inflammatory Properties

DHA is a precursor to specialized pro-resolving mediators (SPMs), which are crucial for resolving inflammation.

- Therapeutic Benefits : SPMs derived from DHA, such as resolvins and protectins, have demonstrated efficacy in managing chronic inflammatory diseases .

- Clinical Applications : Research indicates that DHA can ameliorate conditions like arthritis and inflammatory bowel disease through its anti-inflammatory pathways .

Cancer Treatment

DHA has emerged as a promising adjuvant in cancer therapy, particularly for enhancing the efficacy of chemotherapeutic agents.

- Chemoresistance : Studies have shown that DHA can sensitize drug-resistant breast cancer cells to chemotherapy drugs like doxorubicin, promoting apoptosis and inhibiting cell proliferation .

- Mechanisms of Action : The mechanisms involve modulation of drug efflux pumps, increased drug accumulation in cancer cells, and activation of apoptotic pathways .

Metabolic Disorders

DHA has been investigated for its role in managing metabolic disorders such as obesity and diabetes.

- Anti-obesity Effects : Research indicates that DHA can reduce liver weight and triglyceride levels in models of obesity, suggesting potential benefits for metabolic health .

- Diabetes Management : DHA supplementation has been associated with reduced oxidative stress in diabetic models, highlighting its protective effects on metabolic health .

Delivery Systems for Enhanced Bioavailability

Due to its low solubility and stability issues, various delivery systems have been developed to enhance the bioavailability of DHA.

| Delivery System | Application | Results |

|---|---|---|

| Microemulsions | Cardiovascular diseases | Increased bioavailability by 77% |

| Nanoparticles | Neurological development | Enhanced DHA content in the brain |

| Microcapsules | General absorption | Increased levels of DHA in blood |

| Liposomes | Functional food applications | Improved oxidative stability |

These innovative systems not only improve absorption but also protect DHA from degradation during digestion, ensuring that more of it reaches systemic circulation .

Wirkmechanismus

The mechanism of action of doconexent involves its incorporation into cell membranes, where it influences membrane fluidity and receptor function . It is believed to exert its effects through various molecular targets and pathways, including the modulation of inflammatory responses and the regulation of gene expression . Epoxy metabolites of doconexent have been reported to mediate anti-tumor activity by inhibiting angiogenesis, tumor growth, and metastasis .

Vergleich Mit ähnlichen Verbindungen

Docosahexaensäure ist unter den Omega-3-Fettsäuren einzigartig aufgrund seines hohen Grades an Ungesättigung und seiner spezifischen Rolle in der Gehirn- und Netzhautfunktion . Zu ähnlichen Verbindungen gehören Eicosapentaensäure und Alpha-Linolensäure, die ebenfalls Omega-3-Fettsäuren sind, sich aber in ihrer chemischen Struktur und ihren biologischen Funktionen unterscheiden . Eicosapentaensäure hat beispielsweise fünf Doppelbindungen im Vergleich zu den sechs Doppelbindungen in Docosahexaensäure, und sie ist hauptsächlich an der Regulation von Entzündungsreaktionen beteiligt . Alpha-Linolensäure hingegen ist eine kürzerkettige Omega-3-Fettsäure, die als Vorläufer für die Synthese sowohl von Docosahexaensäure als auch von Eicosapentaensäure dient .

Eigenschaften

Key on ui mechanism of action |

DHA and its conversion to other lipid signalling moleccules compete with the arachidonic acid cascade from endogenous phospholipids and shift the inflammatory state to being more anti-inflammatory. DHA inhibits endotoxin-stimulated production of IL-6 and IL-8 in human endothelial cells. Derivatives of DHA are anti-inflammatory lipid mediators. Lipid mediators resolvin D1 and protectin D1 all inhibit transendothelial migration of neutrophils, so preventing neutrophilic infiltration at sites of inflammation, resolvin D1 inhibits IL-1β production, and protectin D1 inhibits TNF and IL-1β production. Monoxydroxy derivative of DHA converted by LOX inhibit thromboxane-induced platelet aggregation. DHA supplementation has also shown to reduce the levels of serum C-reactive protein (CRP) and other circulating markers of inflammation such as neutrophils in hypertriglyceridemic men. DHA acts as a ligand at peroxisome proliferator-activated receptor (PPAR) gamma and alpha that regulate lipid signalling molecule-mediated transduction pathways and modulate inflammation. As a natural ligand, DHA induces a protective effect in retinal tissues by activating retinoid x receptors and subsequent ERK/MAPK signaling pathway in photoreceptors to promote their survival and differentiation, stimulating the expression of antiapoptotic proteins such as Bcl-2 and preserving mitochondrial membrane potential. |

|---|---|

CAS-Nummer |

6217-54-5 |

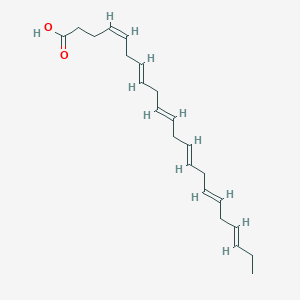

Molekularformel |

C22H32O2 |

Molekulargewicht |

328.5 g/mol |

IUPAC-Name |

(4E,7E,10E,13E,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9+,13-12+,16-15+,19-18+ |

InChI-Schlüssel |

MBMBGCFOFBJSGT-OBOJEMQYSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Isomerische SMILES |

CC/C=C\C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O |

Kanonische SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Aussehen |

Assay:≥98%A solution in ethanol |

Key on ui other cas no. |

6217-54-5 |

Physikalische Beschreibung |

Liquid |

Synonyme |

Acids, Docosahexaenoic Acids, Docosahexenoic Docosahexaenoate Docosahexaenoic Acid (All-Z Isomer) Docosahexaenoic Acid Dimer (All-Z Isomer) Docosahexaenoic Acid, 3,6,9,12,15,18-Isomer Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer) Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cerium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cesium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Potassium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(Z,Z,Z,Z,Z,E-Isomer) Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer, Sodium Salt Docosahexaenoic Acid, Sodium Salt Docosahexaenoic Acids Docosahexenoic Acids |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Research suggests that dietary DHA can improve learning ability in rat models of Alzheimer's disease. This effect is linked to an increased DHA/arachidonic acid ratio in the cortico-hippocampal region, reduced neuronal apoptosis, enhanced antioxidant defense mechanisms, and increased levels of reduced glutathione and glutathione reductase activity in the brain.

ANone: [] Docosahexaenoic acid has been shown to inhibit the invasion and metastasis of human ovarian cancer cells. It achieves this by modulating the NF-κB signaling pathway, downregulating the expression of genes like WAVE3, vascular endothelial growth factor, and MMP-9, while upregulating genes like KISS-1, TIMP-1, and PPAR-γ.

ANone: [, , ] Yes, this compound is a precursor to specialized pro-resolving mediators (SPMs) like resolvins and protectins. These molecules exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as prostaglandins, leukotrienes, and thromboxanes. They also modulate leukocyte trafficking and suppress the activity of the transcription factor NFκB.

ANone: this compound has a molecular formula of C22H32O2 and a molecular weight of 328.49 g/mol.

ANone: [] The stability of this compound can be enhanced through conjugation with other molecules. For instance, conjugating DHA with 2’,2’-difluorodeoxycytidine (dFdC) to create DHA-dFdC has been shown to improve its stability in aqueous solutions, particularly in the presence of vitamin E.

ANone: [] While some studies suggest a potential benefit, a meta-analysis of randomized controlled trials revealed no significant effect of DHA supplementation on the incidence of BPD in preterm infants.

ANone: [, ] this compound exhibits pleiotropic effects on the cardiovascular system, including anti-inflammatory, anti-atherogenic, and antithrombotic actions. Studies have shown that it can reduce platelet aggregation, stabilize atherosclerotic plaques, and decrease the levels of inflammatory markers like TNF-alpha and interleukin-6.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.